thromboxane B2
Overview
Description
Thromboxane B2 is a stable but inactive metabolite of thromboxane A2, a potent stimulator of vascular and bronchial smooth muscle contraction as well as irreversible platelet aggregation . This compound is part of the arachidonic acid cascade, which plays a crucial role in the body’s inflammatory response .
Mechanism of Action
Target of Action
Thromboxane B2 (TXB2) is an inactive metabolite of thromboxane A2 . Thromboxane A2 synthesis is the target of the drug aspirin, which inhibits the COX-1 enzyme, the source of thromboxane A2 in platelets .
Mode of Action
Its precursor, thromboxane a2, acts as a vasoconstrictor and a powerful hypertensive agent, promoting platelet agglutination and smooth muscle contraction . Thromboxane A2 causes arterial constriction, induces platelet aggregation, and promotes thrombosis .
Biochemical Pathways
Thromboxane A2, the precursor of this compound, is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets . The synthesis of thromboxane A2 can be inhibited by aspirin, which blocks the COX-1 enzyme . This inhibition leads to a decrease in this compound levels, as it is a metabolite of thromboxane A2 .
Pharmacokinetics
This compound is the stable but inactive breakdown product of the chemically unstable thromboxane A2 . The breakdown occurs non-enzymatically with a half-life of 3 minutes . This compound is almost completely cleared in the urine .
Result of Action
It acts as a vasoconstrictor, induces platelet aggregation, and promotes thrombosis . These actions can lead to conditions such as hypertension and cardiovascular diseases .
Action Environment
The action of this compound and its precursor can be influenced by various environmental factors. For instance, the presence of aspirin in the system can inhibit the synthesis of thromboxane A2, thereby reducing the levels of this compound . Additionally, certain components of extra-virgin olive oil can inhibit platelet aggregation and this compound formation in vitro .
Biochemical Analysis
Biochemical Properties
Thromboxane B2 is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway . It interacts with enzymes such as COX-1, which is inhibited by drugs like aspirin . The nature of these interactions involves the conversion of arachidonic acid to thromboxane A2, which is then metabolized to this compound .
Cellular Effects
This compound itself is not directly involved in cellular processes, but its precursor, thromboxane A2, plays a significant role. Thromboxane A2 influences cell function by promoting platelet aggregation and vasoconstriction . It impacts cell signaling pathways, gene expression, and cellular metabolism through its role in the COX-1 pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its precursor, thromboxane A2. Thromboxane A2 exerts its effects at the molecular level by binding to thromboxane receptors, leading to platelet activation and vasoconstriction . It also influences gene expression related to inflammation and thrombosis .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are typically assessed through the measurement of serum this compound, an index of platelet COX-1 activity . This allows for the observation of the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not directly studied, as it is an inactive metabolite. The effects of its precursor, thromboxane A2, have been extensively studied. High doses of thromboxane A2 can lead to increased platelet aggregation and vasoconstriction, potentially leading to thrombotic events .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway, where it is produced from thromboxane A2 via the action of the enzyme thromboxane-A synthase . It interacts with enzymes such as COX-1 and thromboxane-A synthase .
Transport and Distribution
Its precursor, thromboxane A2, is known to be rapidly released by activated platelets and then quickly metabolized to this compound .
Subcellular Localization
The subcellular localization of this compound is not well-defined due to its inactive nature. Its precursor, thromboxane A2, is synthesized in the platelet cytoplasm and then rapidly released into the plasma .
Preparation Methods
Thromboxane B2 is typically produced from thromboxane A2 through non-enzymatic hydrolysis. Thromboxane A2 is synthesized from arachidonic acid by the combined action of cyclooxygenase (COX-1 or COX-2) and thromboxane synthase . Industrial production methods often involve enzyme-linked immunosorbent assay (ELISA) for accurate quantitative analysis .
Chemical Reactions Analysis
Thromboxane B2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized by 11-hydroxy thromboxane dehydrogenase to form 11-dehydro this compound.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of specific reagents.
Common reagents used in these reactions include para-nitrophenyl phosphate (pNPP) for enzymatic reactions . Major products formed from these reactions include 11-dehydro this compound and 2,3-dinor this compound .
Scientific Research Applications
Thromboxane B2 has several scientific research applications:
Comparison with Similar Compounds
Properties
IUPAC Name |
7-[4,6-dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]hept-5-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRNNGPBEPRNAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866421 | |
Record name | 9,11,15-Trihydroxythromboxa-5,13-dien-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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